3-Pyridinecarboxaldehyde

Catalog No.
S582841
CAS No.
500-22-1
M.F
C6H5NO
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarboxaldehyde

CAS Number

500-22-1

Product Name

3-Pyridinecarboxaldehyde

IUPAC Name

pyridine-3-carbaldehyde

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H

InChI Key

QJZUKDFHGGYHMC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=O

Synonyms

Nicotinaldehyde; 3-Formylpyridine; 3-Pyridinaldehyde; 3-Pyridinealdehyde; 3-Pyridylaldehyde; 3-Pyridylcarboxaldehyde; 3-Pyridylcarboxyaldehyde; NSC 8952; Nicotinealdehyde; Nicotinic aldehyde; Pyridine-3-carbaldehyde; Pyridine-5-carboxaldehyde; Rowali

Canonical SMILES

C1=CC(=CN=C1)C=O

Parkinson's Disease Research:

Nicotinaldehyde has been implicated in the pathogenesis of Parkinson's disease. Studies suggest it may contribute to the formation of Lewy bodies, protein aggregates linked to the disease. Researchers are investigating its role in neurodegeneration and exploring its potential as a biomarker for the disease [].

Antibacterial Activity:

Some studies have shown that nicotinaldehyde possesses antibacterial properties. Research suggests it may be effective against certain bacterial strains, including those resistant to conventional antibiotics []. However, further investigation is needed to determine its efficacy and potential for development into therapeutic agents.

Organic Synthesis:

Nicotinaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further chemical modifications, making it a versatile starting material for the synthesis of various complex molecules with potential applications in drug discovery and material science.

Studies on Nicotine Metabolism:

Nicotinaldehyde is an intermediate product in the metabolism of nicotine, the addictive component of tobacco. Research on nicotinaldehyde can contribute to a better understanding of nicotine's effects on the body and the development of smoking cessation strategies [].

3-Pyridinecarboxaldehyde, also known as nicotinaldehyde or pyridine-3-carbaldehyde, is an organic compound with the molecular formula C₆H₅NO and a molecular weight of 107.11 g/mol. It is classified as a pyridine carboxaldehyde, characterized by a pyridine ring substituted with a formyl group at the third position. This compound appears as a clear to light brown liquid and is known for its distinct aromatic properties. It is not naturally occurring but can be found in individuals exposed to it or its derivatives .

  • Reactions with Organometallic Reagents: It reacts faster than benzaldehyde with diethylzinc, producing enantioenriched 3-pyridyl alkanol when catalyzed by chiral catalysts .
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other derivatives, typically involving transition metal catalysts .
  • Condensation Reactions: It can engage in condensation reactions with amines and other nucleophiles, forming imines or related structures.

Several methods have been developed for synthesizing 3-pyridinecarboxaldehyde:

  • From Nicotinonitrile: This method involves hydrolyzing nicotinonitrile under acidic conditions to yield 3-pyridinecarboxaldehyde .
  • Aerobic Oxidation: The corresponding alcohol can be oxidized aerobically to produce 3-pyridinecarboxaldehyde .
  • Chemical Transformations: Various synthetic routes have been reported in the literature that utilize different starting materials and conditions, including the use of transition metal catalysts for specific transformations .

3-Pyridinecarboxaldehyde finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting nicotinic receptors.
  • Agricultural Chemistry: It may be used in the synthesis of agrochemicals and plant growth regulators.
  • Flavoring Agents: The compound's aromatic properties make it suitable for use in flavoring and fragrance formulations .

Research into the interactions of 3-pyridinecarboxaldehyde has highlighted its potential effects on biological systems:

  • Nicotinic Acetylcholine Receptors: Studies suggest that it may modulate these receptors, which are involved in neurotransmission and could play a role in cognitive functions .
  • Skin Sensitization Studies: Limited evidence indicates that exposure may lead to sensitization reactions, emphasizing the need for caution during handling .

3-Pyridinecarboxaldehyde shares structural similarities with other pyridine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Pyridine-2-carboxaldehydeC₆H₅NOSubstituted at position 2; distinct reactivity
Pyridine-4-carboxaldehydeC₆H₅NOSubstituted at position 4; different pharmacological properties
Nicotinic AcidC₆H₇NO₂Carboxylic acid form; more polar and water-soluble
NicotineC₁₀H₁₄N₂Alkaloid form; exhibits significant pharmacological activity

The unique positioning of the formyl group at the third carbon distinguishes 3-pyridinecarboxaldehyde from its isomers, influencing both its chemical reactivity and biological activity compared to other similar compounds.

Physical Description

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

107.037113783 g/mol

Monoisotopic Mass

107.037113783 g/mol

Heavy Atom Count

8

LogP

0.29 (LogP)

UNII

840R4IDQ1T

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (19.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (19.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (78.97%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (19.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.56 [mmHg]

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

500-22-1

Wikipedia

Pyridine-3-carbaldehyde

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023
Athavale et al. Demystifying the asymmetry-amplifying, autocatalytic behaviour of the Soai reaction through structural, mechanistic and computational studies. Nature Chemistry, doi: 10.1038/s41557-020-0421-8, published online 23 March 2020
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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